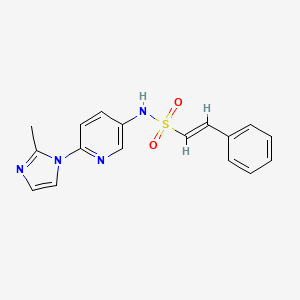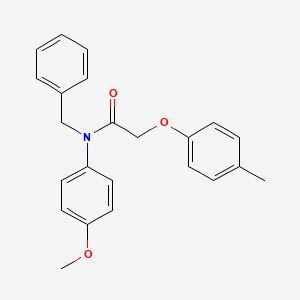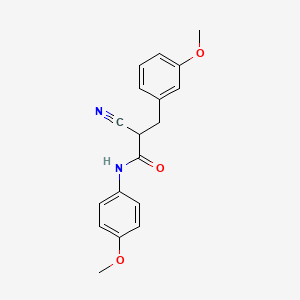
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide, also known as JP-8-039, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are important for cancer cell survival and growth. By inhibiting Hsp90, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been found to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of this protein. However, one limitation of using (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide. One area of interest is the development of more soluble derivatives of the compound, which could improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide treatment. Finally, there is interest in exploring the potential of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Méthodes De Synthèse
The synthesis of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide involves a multi-step process that includes the reaction of 2-methyl-1H-imidazole with pyridine-3-boronic acid, followed by the addition of phenylacetylene and then sulfonamide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, which could improve the efficacy of these treatments.
Propriétés
IUPAC Name |
(E)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-14-18-10-11-21(14)17-8-7-16(13-19-17)20-24(22,23)12-9-15-5-3-2-4-6-15/h2-13,20H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGGTCVEGKENIQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)


![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2607045.png)

![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)

![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)